molecular formula C16H23FN4O2 B4022168 1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-methylpiperazine

1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-methylpiperazine

Cat. No. B4022168
M. Wt: 322.38 g/mol
InChI Key: JTOSYTUOPAVOQX-UHFFFAOYSA-N
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Description

1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-methylpiperazine is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring.

Synthesis Analysis

The synthesis of compounds related to 1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-methylpiperazine often involves microwave-assisted reactions and reductive amination processes. For example, one related compound was synthesized using Pd/C catalyst and hydrazine hydrate under microwave irradiation (Menteşe et al., 2015).

Molecular Structure Analysis

The molecular structure of related piperazine compounds can be elucidated using techniques like 1H NMR, 13C NMR, mass spectroscopy, and elemental analysis. These methods provide insights into the arrangement of atoms and the chemical bonds within the molecule (Menteşe et al., 2015).

Chemical Reactions and Properties

Piperazine derivatives often undergo various chemical reactions such as nucleophilic substitution, cyclization, and condensation, producing a range of compounds with diverse chemical properties. For instance, the synthesis of 1-methylpiperazine-1,4-diium dipicrate involved strong N—H⋯O hydrogen bonds forming centrosymmetric conglomerates (Dutkiewicz et al., 2011).

Physical Properties Analysis

The physical properties of piperazine derivatives can vary widely. Crystallographic studies, such as X-ray diffraction, are often used to determine the crystalline structure and conformation of these compounds. For example, the crystal structure of 1-methylpiperazine-1,4-diium dipicrate was analyzed to determine its hydrogen bonding and stacking interactions (Dutkiewicz et al., 2011).

properties

IUPAC Name

1-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN4O2/c1-18-7-9-20(10-8-18)15-12-14(19-5-3-2-4-6-19)13(17)11-16(15)21(22)23/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOSYTUOPAVOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-2-nitro-5-piperidin-1-ylphenyl)-4-methylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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